N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(ethanesulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-3-25(22,23)12-9-7-11(8-10-12)16(21)19-17-20(2)15-13(18)5-4-6-14(15)24-17/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPBBRPDBBPATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-5-Chloro-4-Methylthiophenol
Reaction of 2-amino-5-chloro-4-methylthiophenol with methyl glyoxal in acetic acid at 80°C for 6 hours yields the dihydrobenzothiazole intermediate. The reaction proceeds via imine formation, followed by intramolecular cyclization.
Mechanistic Insight :
$$
\text{Thiophenol} + \text{Methyl glyoxal} \xrightarrow{\text{AcOH}} \text{Dihydrobenzothiazole} + \text{H}_2\text{O}
$$
The chloro and methyl substituents are introduced via the starting thiophenol, ensuring regioselectivity.
Introduction of the Ethanesulfonyl Group
The ethanesulfonyl moiety is introduced via sulfonylation of 4-aminobenzoic acid.
Sulfonylation of 4-Aminobenzoic Acid
4-Aminobenzoic acid is reacted with ethanesulfonyl chloride in pyridine at 0°C for 1 hour, followed by quenching with HCl (1N). The product, 4-(ethanesulfonyl)benzoic acid , is isolated in 79% yield after column chromatography.
Reaction Conditions :
- Solvent : Pyridine
- Temperature : 0°C
- Base : Pyridine (acts as both base and solvent)
Experimental Note :
Ethanesulfonyl chloride (1.2 equiv) is added dropwise to avoid exothermic side reactions.
Amide Bond Formation
The final step involves coupling the benzothiazole amine with 4-(ethanesulfonyl)benzoyl chloride.
Activation of 4-(Ethanesulfonyl)Benzoic Acid
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl$$2$$) in dichloromethane under reflux (40°C, 2 hours). Excess SOCl$$2$$ is removed under reduced pressure.
Coupling with Benzothiazole Amine
The acyl chloride is reacted with the benzothiazole amine in tetrahydrofuran (THF) using triethylamine as a base (2.5 equiv) at room temperature for 4 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexanes), yielding the target compound in 73–81%.
Critical Parameters :
- Stoichiometry : 1:1 molar ratio of amine to acyl chloride.
- Purification : Trituration with hexane removes unreacted starting materials.
Alternative Synthetic Routes
One-Pot Sulfonylation-Coupling Strategy
A modified approach involves simultaneous sulfonylation and amide coupling using HOBt/EDC reagents. This method reduces step count but requires precise stoichiometric control.
Procedure :
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) accelerates the amide coupling step, improving yield to 85%.
Analytical Characterization
Key Spectroscopic Data :
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 1.30 (t, 3H, J = 5.88 Hz, CH$$2$$CH$$3$$), 2.37 (s, 3H, Ar–CH$$3$$), 3.45 (q, 1H, J = 5.68 Hz, amide-α-H).
- MS (ESI+) : m/z 463.1 [M+H]$$^+$$.
Melting Point : 175–177°C (after trituration in hexanes/ethyl acetate).
Industrial-Scale Considerations
Cost-Effective Sulfonylation
Bulk synthesis uses recyclable pyridine to reduce waste. Ethanesulfonyl chloride is added at 0°C to minimize decomposition.
Green Chemistry Approaches
Solvent Substitution : Replacement of THF with cyclopentyl methyl ether (CPME) improves sustainability without compromising yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro substituent on the benzothiazole ring can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the combination of its 4-chloro-3-methylbenzothiazole core and ethanesulfonylbenzamide group. Key analogues include:
4-[Bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 850911-16-9) Structure: Shares the 4-chloro-3-methylbenzothiazole core but replaces the ethanesulfonyl group with a bis(propenyl)sulfamoyl moiety. The sulfamoyl moiety also introduces additional hydrogen-bonding capacity .
N-[(2Z,4Z)-4-Benzylidene-6-chloro-1,4-dihydropyrido[2,3-d][1,3]thiazin-2-ylidene]benzamide
- Structure : Features a pyridothiazine core with a benzylidene substituent. The chloro and benzamide groups are retained, but the fused pyridine ring alters electronic properties.
- Impact : Extended aromaticity enhances π-π stacking but may reduce solubility .
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Structure: Substitutes the benzothiazole core with a thiazole ring and introduces a dimethylaminobenzylidene group.
Physicochemical Properties
Key Observations :
- The ethanesulfonyl group in the target compound balances lipophilicity (XLogP3 ~4.2) and hydrogen-bonding capacity (6 acceptors), making it more drug-like than the polar trioxo-benzothiazole derivative but less bulky than the bis(propenyl)sulfamoyl analogue .
Biological Activity
N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(ethanesulfonyl)benzamide is a synthetic compound with a complex structure that suggests potential pharmacological applications. Its molecular formula is , and it has a molecular weight of approximately 438.0 g/mol. The compound features a benzothiazole moiety and an ethanesulfonyl group, which are significant for its biological activity.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that compounds similar to this one may have significant anticancer properties. For instance, benzothiazole derivatives have been reported to exhibit cytotoxic effects against various human cancer cell lines, indicating potential as therapeutic agents in oncology .
- Antimicrobial Properties : Compounds containing the benzothiazole structure often demonstrate antibacterial and antifungal activities. These properties are attributed to their ability to interfere with microbial cell processes .
- Enzyme Inhibition : Some studies have indicated that benzothiazole derivatives can inhibit specific enzymes related to cancer progression and microbial resistance, making them candidates for further pharmacological exploration .
Case Studies
A review of existing literature reveals several case studies on related compounds:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines using the crystal violet assay. Compounds similar to this compound showed promising results with IC50 values indicating effective growth inhibition of cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SISO (cervical cancer) | 5.6 |
| Compound B | RT-112 (bladder cancer) | 7.8 |
| N-[...] | Various | TBD |
The mechanism through which this compound exerts its biological effects likely involves:
- Cell Cycle Arrest : Induction of apoptosis in cancer cells.
- Inhibition of Metabolic Pathways : Disruption of pathways crucial for tumor growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
